molecular formula C11H16ClN B1380949 (1-Benzylcyclopropyl)methanamine hydrochloride CAS No. 91245-62-4

(1-Benzylcyclopropyl)methanamine hydrochloride

Cat. No. B1380949
CAS RN: 91245-62-4
M. Wt: 197.7 g/mol
InChI Key: UFYLOHBDHBHCAV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(1-Benzylcyclopropyl)methanamine hydrochloride” is C11H16ClN . The average mass is 197.704 Da and the monoisotopic mass is 197.097122 Da .


Physical And Chemical Properties Analysis

“(1-Benzylcyclopropyl)methanamine hydrochloride” has a molecular weight of 161.25 . It is stored at room temperature and is a liquid in its physical form .

Scientific Research Applications

Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine

  • Application: This research focuses on the synthesis of novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are "biased agonists" of serotonin 5-HT1A receptors. They showed potential as antidepressant drug candidates due to their significant activity in ERK1/2 phosphorylation and antidepressant-like effects in rat models (Sniecikowska et al., 2019).

Synthesis and Antimicrobial Evaluation of 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine Derivatives

  • Application: This study synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. The derivatives exhibited a range of activities, indicating potential for antimicrobial applications (Visagaperumal et al., 2010).

Synthesis of BCP Benzylamines From 2-Azaallyl Anions

  • Application: This research involved synthesizing BCP benzylamines through the reaction of [1.1.1]propellane with 2-azaallyl anions, derived from N-benzyl ketimines. It highlighted the potential of BCP benzylamines in medicinal chemistry due to their role as a scaffold in drug candidates (Shelp & Walsh, 2018).

Synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides

  • Application: This paper describes the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine, which showed a broad spectrum of biological activities. These compounds could have implications in various therapeutic areas due to their diverse biological effects (Aghekyan et al., 2013).

Antibacterial Activity of Copper(II) Complex of 1-(1H-Benzimidazol-2-yl)-N-(tetrahydrofuran-2ylmethyl) Methanamine

  • Application: This study synthesized a copper(II) complex of 1-(1H-benzimidazol-2-yl)-N-(tetrahydrofuran-2ylmethyl) methanamine, which exhibited higher antimicrobial activity compared to the free ligand. It demonstrates the potential for developing metal-based antimicrobials (Elayaperumal et al., 2014).

Safety And Hazards

The safety information for “(1-Benzylcyclopropyl)methanamine hydrochloride” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(1-benzylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-9-11(6-7-11)8-10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYLOHBDHBHCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylcyclopropyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzylcyclopropyl)methanamine hydrochloride
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(1-Benzylcyclopropyl)methanamine hydrochloride
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(1-Benzylcyclopropyl)methanamine hydrochloride
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(1-Benzylcyclopropyl)methanamine hydrochloride

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